molecular formula C18H20ClN5O3 B2358326 7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione CAS No. 317844-17-0

7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2358326
CAS No.: 317844-17-0
M. Wt: 389.84
InChI Key: GKHJYNKQLMGTOC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a purine ring, and a morpholine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the benzyl and morpholine groups. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, which is a type of heterocyclic aromatic ring, could impart stability to the molecule. The benzyl and morpholine groups could also influence the molecule’s shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzyl group is known to be reactive towards both acids and bases . The purine ring might also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl group could make the compound relatively non-polar, which could affect its solubility in different solvents .

Scientific Research Applications

Cardiovascular Activity

Compounds related to 7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione have been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. These compounds, particularly those with specific alkylamino substituents, displayed strong prophylactic antiarrhythmic activity and varying degrees of hypotensive activity, alongside weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Crystal Structure Analysis

Studies on similar purine derivatives have focused on their crystal structure, revealing planar purine fused-ring skeletons and various conformations of attached rings. These studies provide valuable insights into the molecular geometry and potential interactions of these compounds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Synthesis of Fused Purine-Dione Derivatives

Research has also been conducted on the synthesis of new fused purine-dione ring systems. These studies contribute to the development of novel compounds that may have distinct biological activities, such as those with thiadiazepino-purine ring systems (Hesek & Rybár, 1994).

Mechanism of Action

Target of Action

Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, fungal growth, and tumor progression.

Result of Action

Based on the biological activities of similar compounds , it could potentially have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many benzyl compounds are known to be toxic and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the specific field of interest. For example, if this compound has interesting biological activity, it could be further studied for potential use in medicine .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-5-3-4-6-13(12)19)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJYNKQLMGTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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